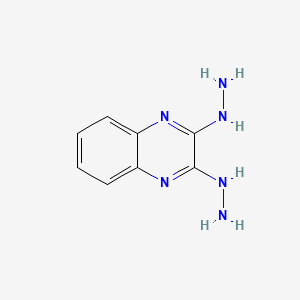

2,3-Dihydrazinylquinoxaline

Vue d'ensemble

Description

2,3-Dihydrazinylquinoxaline is a chemical compound with the formula C8H10N6 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2,3-Dihydrazinylquinoxaline and its derivatives has been a subject of interest in recent years. A study reported the synthesis of some novel tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, the corresponding Schiff bases, 1,2,4-triazinoquinoxalines and 1,2,4-triazoloquinoxalines . These compounds were synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrazinylquinoxaline is characterized by its formula C8H10N6 . The compound has a molecular weight of 190.21 .Applications De Recherche Scientifique

Antimicrobial Activity :

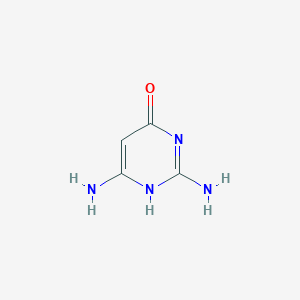

- Compounds synthesized from 2,3-dihydrazinoquinoxaline exhibited antimicrobial activity, with one compound showing a broad spectrum of activity (Soliman & Amer, 2012).

- New quinoxaline-based heterocycles, including those with 2-hydrazinyl-3-methyl-6-nitroquinoxaline, displayed promising antibacterial properties against various bacterial strains (Taiwo, Obafemi, & Akinpelu, 2021).

Synthesis of Novel Compounds :

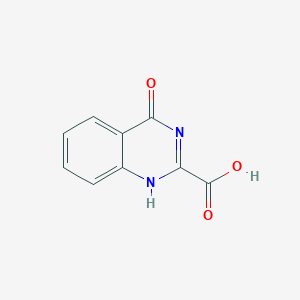

- Utilization of 2,3-hydrazinylquinoxalin-2-ol in the synthesis of fused quinoxaline ring systems, leading to the creation of various novel compounds (Waly, El-Gogary, & El-Sepelgy, 2009).

Sensor Technology :

- 2,3-Dipyrrolylquinoxaline derivatives acted as sensors for inorganic anions, displaying color and fluorescence changes in response to specific anions (Aldakov, Palacios, & Anzenbacher, 2005).

Anticonvulsant Evaluation :

- Synthesized 1-ethyl-3-hydrazinylquinoxalin-2-1 H -one and related compounds were evaluated for anticonvulsant properties, with some showing high activity (Bayoumi et al., 2012).

Safety and Hazards

The safety data for 2,3-Dihydrazinylquinoxaline indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . The compound is classified as a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and others .

Orientations Futures

The future directions for 2,3-Dihydrazinylquinoxaline research could involve further exploration of its synthesis, characterization, and potential applications. For instance, recent advances in the synthesis of 2,3-fused quinazolinones, which are structurally similar to 2,3-Dihydrazinylquinoxaline, suggest potential avenues for future research . Additionally, the design and synthesis of new quinoxaline derivatives as potential histone deacetylase inhibitors targeting hepatocellular carcinoma indicate potential therapeutic applications .

Mécanisme D'action

Target of Action

Quinoxaline derivatives, a broader class to which this compound belongs, have been reported to act as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

Quinoxaline derivatives are known to interact with their targets, such as kinases, by binding to their active sites . This binding can inhibit the activity of the target protein, leading to changes in cellular processes controlled by these proteins.

Biochemical Pathways

Kinase inhibitors, like some quinoxaline derivatives, can affect multiple pathways, including signal transduction pathways involved in cell growth and apoptosis . The inhibition of these pathways can lead to downstream effects such as reduced cell proliferation and induced cell death.

Pharmacokinetics

The pharmacokinetic behavior of most drugs determines the onset, duration, and intensity of a drug’s effect . Understanding these properties is crucial for predicting the bioavailability of the compound and its potential therapeutic effects.

Result of Action

The inhibition of kinases by quinoxaline derivatives can lead to reduced cell proliferation and induced cell death . These effects could potentially be used in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound . Furthermore, the interaction between the compound and the biological environment, including the presence of specific enzymes and transport proteins, can influence its absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

(3-hydrazinylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEMNWRTZHXCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276452 | |

| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydrazinylquinoxalin-2-yl)hydrazine | |

CAS RN |

73029-86-4 | |

| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7761240.png)